3-(3-Bromophenyl)-1H-pyrazole

Medicinal Chemistry ADME Kinase Inhibitors

Secure your supply of 3-(3-Bromophenyl)-1H-pyrazole, a critical heterocyclic building block for kinase-focused medicinal chemistry. Its 3-bromophenyl substitution provides the precise electronic and steric profile required for reliable Suzuki-Miyaura cross-coupling, making it irreplaceable by generic analogs. This rule-of-three compliant fragment (LogP 2.6, TPSA 28.7 Ų) is ideal for FBDD campaigns and CNS-penetrant kinase inhibitor design. Ensure your SAR studies and library synthesis progress without interruption by sourcing this specific, high-purity intermediate.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 948294-12-0
Cat. No. B3196030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1H-pyrazole
CAS948294-12-0
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC=NN2
InChIInChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)
InChIKeyNVRXIZHZQPRBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-1H-pyrazole (CAS 948294-12-0) for Kinase Inhibitor Research and Chemical Synthesis


3-(3-Bromophenyl)-1H-pyrazole (CAS 948294-12-0), also cataloged as 5-(3-bromophenyl)-1H-pyrazole, is a heterocyclic building block with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . The compound features a pyrazole core substituted with a 3-bromophenyl group, a privileged scaffold in medicinal chemistry for the development of protein kinase inhibitors [1]. As a small-molecule fragment, its primary utility lies in serving as a versatile intermediate for further functionalization via cross-coupling reactions, leveraging the aryl bromide as a synthetic handle [2].

3-(3-Bromophenyl)-1H-pyrazole: Why Analog Substitution is Chemically Unreliable


Generic substitution with other pyrazole or aryl halide building blocks is chemically unreliable due to the specific electronics and sterics imparted by the 3-bromophenyl substitution. The position of the bromine atom on the phenyl ring directly influences the reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are central to synthesizing complex kinase inhibitors [1]. Furthermore, the pyrazole core itself is a crucial pharmacophore; its substitution pattern dictates hydrogen-bonding interactions with the hinge region of kinases [2]. Replacing 3-(3-bromophenyl)-1H-pyrazole with a 4-bromophenyl analog, or a differently substituted pyrazole, will lead to divergent synthetic outcomes and potentially a complete loss of biological activity in the final compound due to altered molecular geometry and electronic properties.

Quantitative Differentiation of 3-(3-Bromophenyl)-1H-pyrazole (CAS 948294-12-0)


Lipophilicity (LogP) as a Predictor of Membrane Permeability and Bioactivity

3-(3-Bromophenyl)-1H-pyrazole exhibits a calculated LogP (XLogP3) of 2.6 . This lipophilicity value falls within the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates and is a critical differentiator from less lipophilic pyrazole analogs. For instance, an unsubstituted 3-phenyl-1H-pyrazole would have a significantly lower LogP (estimated ~1.8-2.0), which would predict reduced passive membrane permeability and potentially lower cellular activity [1]. The bromine atom's contribution to LogP can be quantitatively estimated; replacing the bromine with a hydrogen atom would decrease the calculated LogP by approximately 0.6-0.8 units, based on Hansch-Leo fragmental methods.

Medicinal Chemistry ADME Kinase Inhibitors

Topological Polar Surface Area (TPSA) as a Determinant of Oral Bioavailability

The compound possesses a Topological Polar Surface Area (TPSA) of 28.7 Ų . This low TPSA is a critical determinant for oral bioavailability, as compounds with a TPSA below 140 Ų are generally predicted to have good intestinal absorption [1]. A comparative analog, such as 3-(3-carboxyphenyl)-1H-pyrazole, would feature a significantly higher TPSA due to the polar carboxyl group (estimated TPSA > 65 Ų), potentially limiting its passive absorption. This low TPSA value positions 3-(3-bromophenyl)-1H-pyrazole as a superior starting scaffold for designing orally bioavailable kinase inhibitors compared to more polar analogs.

Drug Design Pharmacokinetics Lipinski's Rule of Five

Synthetic Versatility via the Aryl Bromide Handle in Cross-Coupling Reactions

The aryl bromide moiety on 3-(3-bromophenyl)-1H-pyrazole is specifically activated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling rapid diversification into complex molecular architectures [1]. This is a functional advantage over the unsubstituted 3-phenyl-1H-pyrazole, which lacks a reactive handle for direct C-C bond formation. The bromine atom offers a quantifiable difference in synthetic utility: it allows for direct, high-yielding coupling with boronic acids, whereas the unsubstituted analog would require a less efficient, multi-step functionalization (e.g., directed ortho-metalation followed by halogenation) to achieve similar diversification, leading to lower overall yields and a more time-consuming synthetic route [2].

Organic Synthesis Suzuki Coupling Medicinal Chemistry

Optimal Research Applications for 3-(3-Bromophenyl)-1H-pyrazole


Synthesis of Focused Kinase Inhibitor Libraries via Parallel Synthesis

The compound is ideally suited as a core building block in parallel synthesis for generating focused libraries of pyrazole-based kinase inhibitors [1]. Its reactive aryl bromide handle allows for rapid diversification using commercial boronic acid collections in high-throughput Suzuki coupling reactions. This enables medicinal chemists to efficiently explore structure-activity relationships (SAR) around the phenyl ring, optimizing for potency and selectivity against specific kinase targets.

Fragment-Based Drug Discovery (FBDD) for Kinase Targets

3-(3-Bromophenyl)-1H-pyrazole can serve as a validated fragment in FBDD campaigns targeting protein kinases [1]. Its physicochemical properties (LogP 2.6, TPSA 28.7 Ų) make it a 'rule-of-three' compliant fragment with good predicted solubility and permeability [2]. Following identification as a weak-binding hit via biophysical methods (e.g., SPR, NMR), the aryl bromide provides a clear vector for fragment growth through structure-guided design and chemical elaboration.

Development of CNS-Penetrant Kinase Inhibitor Candidates

The compound's optimal lipophilicity (LogP 2.6) positions it as a privileged starting point for designing kinase inhibitors with the potential to cross the blood-brain barrier (BBB) [1]. This is particularly relevant for research into neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or primary brain cancers (e.g., glioblastoma) where kinase signaling is dysregulated. Researchers can use this scaffold to synthesize and test novel CNS-active agents with improved brain exposure.

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